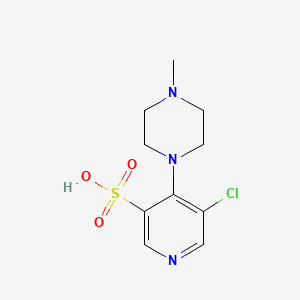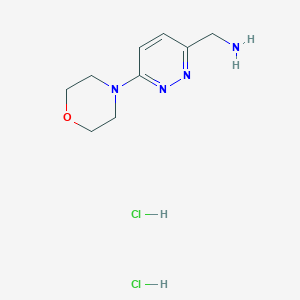
(R)-3-(trifluoromethoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(trifluoromethoxy)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(trifluoromethoxy)pyrrolidine typically involves the functionalization of pyrrolidine. One common method includes the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to produce the desired compound . This method is advantageous due to its simplicity and the absence of metal catalysts, which can be beneficial for large-scale production.
Industrial Production Methods
Industrial production methods for ®-3-(trifluoromethoxy)pyrrolidine often involve continuous flow processes to ensure high efficiency and yield. These methods leverage advanced microreactor systems to facilitate the direct introduction of functional groups into the pyrrolidine ring .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(trifluoromethoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the trifluoromethoxy group or the pyrrolidine ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
®-3-(trifluoromethoxy)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of ®-3-(trifluoromethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. This interaction can lead to significant changes in the biological activity and properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(trifluoromethyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-3-(methoxy)pyrrolidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-3-(fluoromethoxy)pyrrolidine: Features a fluoromethoxy group.
Uniqueness
®-3-(trifluoromethoxy)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propriétés
Formule moléculaire |
C5H8F3NO |
|---|---|
Poids moléculaire |
155.12 g/mol |
Nom IUPAC |
(3R)-3-(trifluoromethoxy)pyrrolidine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 |
Clé InChI |
LMXDVHWGZYGKNK-SCSAIBSYSA-N |
SMILES isomérique |
C1CNC[C@@H]1OC(F)(F)F |
SMILES canonique |
C1CNCC1OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)




![N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B11819433.png)
![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)
![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
![N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine](/img/structure/B11819452.png)


![methanesulfonate;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B11819465.png)
